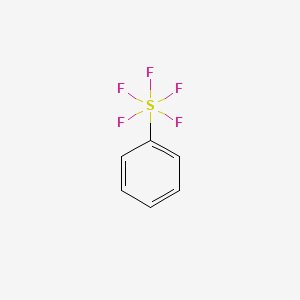

Phenylsulfur pentafluoride

描述

Significance of the Pentafluorosulfanyl Group (SF₅) in Chemical Research

The pentafluorosulfanyl group is an emerging and noteworthy functional group in fields like medicinal chemistry and materials science. rowansci.com Its introduction into organic molecules can profoundly alter their physical and chemical characteristics. The SF₅ group is often referred to as a "super-trifluoromethyl group" because its properties, such as electronegativity and lipophilicity, are even more pronounced than those of the well-known trifluoromethyl (CF₃) group. nih.govbeilstein-journals.org This has made it a subject of intensive research for applications where fine-tuning of molecular properties is crucial. researchgate.netrsc.org

The SF₅ group imparts a unique combination of properties to a molecule, making it a powerful tool for molecular design. rowansci.comchemrxiv.org

Electronegativity and Stability: The five highly electronegative fluorine atoms render the SF₅ group strongly electron-withdrawing. rowansci.com This high electronegativity contributes to the significant thermal and chemical stability of molecules containing this group, a result of the strong sulfur-fluorine bonds. rowansci.comrsc.org Phenylsulfur pentafluoride itself is stable in the presence of refluxing sodium hydroxide (B78521) in aqueous ethanol (B145695) but can react with concentrated sulfuric acid at high temperatures. wikipedia.org The group's potent electron-withdrawing nature directs electrophilic aromatic substitution reactions to the meta position on the phenyl ring. wikipedia.org

Lipophilicity and Permeability: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule. rowansci.comnih.gov This enhanced lipophilicity can improve a compound's permeability through biological membranes, a valuable attribute in drug design. rowansci.com The combination of high electronegativity and high lipophilicity is a rare characteristic for a functional group. beilstein-journals.org

Bioisosterism: In medicinal chemistry, the SF₅ group is often used as a bioisostere for other common chemical groups, such as the tert-butyl, trifluoromethyl, nitro, or halogen groups. researchgate.net Its unique size, geometry, and electronic properties allow it to mimic these groups while offering advantages like improved metabolic stability and binding affinity. rowansci.comresearchgate.net

The following table provides a comparative overview of the key physicochemical properties of the pentafluorosulfanyl group versus the trifluoromethyl group.

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

| Hammett Constant (σI) | +0.55 beilstein-journals.org | +0.39 beilstein-journals.org |

| Hansch Hydrophobicity Constant (π) | 1.51 beilstein-journals.org | 1.09 beilstein-journals.org |

| Molecular Geometry | Square-based pyramid clemson.edu | Tetrahedral |

Historical Development of this compound Synthesis

The synthesis of this compound has evolved significantly since its first report, driven by the need for more efficient and practical methods to access this valuable compound. anr.fr Early methods were often plagued by low yields and the use of hazardous or expensive reagents. researchgate.netresearchgate.net

Pioneering Synthesis (1960s): The first synthesis of this compound was reported by William A. Sheppard in the early 1960s. wikipedia.orgresearchgate.net The method involved the direct fluorination of diphenyl disulfide using silver(II) fluoride (B91410) (AgF₂), which produced the target compound in a low yield of about 9-13%. beilstein-journals.orgnih.govbeilstein-journals.org Phenylsulfur trifluoride was identified as an intermediate in this reaction. researchgate.net

Alternative Fluorinating Agents: In subsequent years, other fluorinating agents were explored. The use of xenon difluoride to fluorinate diphenyl disulfide improved the yield to 25%. wikipedia.orgbeilstein-journals.org Another approach utilized molecular fluorine (F₂), but this method was generally limited to electron-deficient systems, such as the synthesis of nitrothis compound, and involved handling the highly reactive and toxic F₂ gas. researchgate.netbeilstein-journals.org

Multi-Step and Indirect Methods: Multi-step synthetic routes were also developed. One such method involved the reaction of the toxic gas sulfur chloride pentafluoride (SF₅Cl) with acetylene, followed by a series of reactions to eventually form the aromatic ring. beilstein-journals.orgbeilstein-journals.org These multi-step processes were often complex and not broadly applicable.

Modern Practical Processes: A significant breakthrough came with the development of a two-step process that offers a more practical and economical route to various arylsulfur pentafluorides. researchgate.netbeilstein-journals.org This method first involves treating a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride to produce an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. researchgate.netbeilstein-journals.org This stable intermediate is then treated with a fluoride source, such as zinc fluoride (ZnF₂), to yield the final arylsulfur pentafluoride product in much higher yields. researchgate.netbeilstein-journals.org This development has been crucial for making these compounds more accessible for research and industrial applications. researchgate.net

The table below summarizes the key historical methods for the synthesis of this compound.

| Year/Period | Method | Reagents | Reported Yield | Reference(s) |

| 1960-1962 | Direct fluorination of diphenyl disulfide | Silver(II) fluoride (AgF₂) | 9-13% | wikipedia.orgbeilstein-journals.orgnih.govbeilstein-journals.org |

| ~2004 | Fluorination of diphenyl disulfide | Xenon difluoride (XeF₂) | 25% | wikipedia.orgbeilstein-journals.org |

| ~2000 | Fluorination of electron-deficient disulfides | Molecular Fluorine (F₂) | ~40% (for nitrophenyl derivative) | researchgate.netbeilstein-journals.org |

| 2012 | Two-step from diaryl disulfides | 1. Cl₂, KF; 2. ZnF₂ | Moderate to Excellent | researchgate.netbeilstein-journals.org |

Scope and Academic Relevance of this compound

The unique properties conferred by the SF₅ group have established this compound and its derivatives as crucial tools in several areas of academic and industrial research. nih.govchemimpex.com The development of more efficient synthetic routes has broadened its accessibility and application. researchgate.netanr.fr

Medicinal Chemistry and Agrochemicals: The SF₅ group is increasingly incorporated into biologically active molecules. researchgate.net Its ability to enhance metabolic stability, membrane permeability, and binding affinity makes it attractive for the development of new pharmaceuticals and agrochemicals, such as insecticides. rowansci.comnih.govchimia.ch For example, a this compound analogue of the insecticide fipronil (B1672679) showed higher activity against a resistant strain of Musca domestica compared to its trifluoromethyl counterpart. chimia.ch

Materials Science: this compound and related compounds are finding utility in the design of advanced materials. researchgate.netrsc.org The group's thermal stability and unique electronic properties are harnessed in the development of functional materials like liquid crystals and optoelectronic materials. rsc.orgchemrxiv.org

Synthetic Chemistry: this compound serves as a building block for introducing the SF₅ group into more complex organic structures. chemimpex.comepa.gov The stable diazonium salt, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430), has been shown to be a versatile starting material for a wide range of chemical transformations, including cross-coupling and click chemistry reactions, to create novel SF₅-containing compounds. epa.govresearchgate.net

属性

IUPAC Name |

pentafluoro(phenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNYFEWFSFTYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433126 | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-81-5 | |

| Record name | (OC-6-21)-Pentafluorophenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenylsulfur Pentafluoride and Its Derivatives

Historical and Pioneering Synthetic Approaches

The initial forays into the synthesis of arylsulfur pentafluorides were characterized by the use of aggressive fluorinating agents and harsh reaction conditions, which often resulted in low yields and limited substrate scope.

Early Fluorination Strategies

The first successful synthesis of phenylsulfur pentafluoride was reported by Sheppard in 1961. beilstein-journals.orgbeilstein-journals.org This pioneering work involved the stepwise fluorination of diphenyl disulfide using silver difluoride (AgF₂). beilstein-journals.orgbeilstein-journals.org The reaction proceeds through a phenylsulfur trifluoride intermediate. acs.orggoogle.com While groundbreaking, this method was hampered by the high cost of AgF₂ and the requirement for specialized equipment like Teflon or copper reactors to handle the corrosive reagents. nih.govchimia.ch

Another early approach involved the reaction of the highly toxic and sparsely available sulfur chloride pentafluoride (SF₅Cl) with acetylene. This multi-step process, reported in 1964, involved a series of reactions including bromination, dehydrobromination, and reduction to form pentafluorosulfanylacetylene, which was then reacted with butadiene and subsequently aromatized at high temperatures to yield this compound. beilstein-journals.orgbeilstein-journals.org

Limitations of Initial Methodologies

The primary limitations of these early synthetic methods were their low yields and the use of hazardous and expensive reagents. The fluorination of diphenyl disulfide with AgF₂ initially produced this compound in a mere 9% yield. beilstein-journals.orgbeilstein-journals.org While subsequent modifications and applications to other diaryl disulfides were explored, the yields remained consistently low. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the synthesis of 5-nitrophenyl-1,3-bis(sulfur pentafluoride) from the corresponding polymeric disulfide using AgF₂ only gave a 12% yield. beilstein-journals.orgbeilstein-journals.org

Modern and Practical Synthetic Pathways

Recognizing the limitations of early methods, significant research efforts have been directed towards developing more practical, efficient, and scalable syntheses of this compound and its derivatives. These modern approaches often involve milder reaction conditions and more accessible starting materials.

Synthesis via Diaryl Disulfides and Aryl Thiols

A significant breakthrough in the synthesis of arylsulfur pentafluorides came with the development of a two-step process starting from readily available diaryl disulfides or aryl thiols. beilstein-journals.orgresearchgate.netlookchem.com This method offers a more practical and economical route compared to the historical approaches. doaj.org

The first step involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (B91410), such as potassium fluoride (KF). beilstein-journals.orgresearchgate.net This reaction leads to the formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. beilstein-journals.orgresearchgate.net The second step is the conversion of the isolated ArSF₄Cl to the corresponding arylsulfur pentafluoride (ArSF₅) by treatment with a fluoride source. beilstein-journals.orgresearchgate.netlookchem.com Suitable fluoride sources include zinc difluoride (ZnF₂), hydrogen fluoride (HF), and antimony(III/V) fluorides. beilstein-journals.orgresearchgate.net This two-step method has proven to be applicable to a wide range of substrates, allowing for the synthesis of various substituted arylsulfur pentafluorides in good to excellent yields. nih.gov

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Product |

|---|---|---|

| 1 | Diphenyl disulfide, Chlorine (Cl₂), Potassium Fluoride (KF) | Phenylsulfur chlorotetrafluoride (PhSF₄Cl) |

| 2 | Phenylsulfur chlorotetrafluoride (PhSF₄Cl), Zinc Difluoride (ZnF₂) | This compound (PhSF₅) |

Utilization of Arylsulfur Chlorotetrafluoride Intermediates

The isolation and utilization of arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediates have become a cornerstone of modern arylsulfur pentafluoride synthesis. beilstein-journals.orgresearchgate.netnih.gov These intermediates are more stable than previously presumed and can be isolated by distillation or recrystallization. beilstein-journals.orgnih.gov

The conversion of ArSF₄Cl to ArSF₅ involves a chlorine-fluorine exchange reaction. nih.gov Various fluorinating agents have been successfully employed for this transformation. For instance, reacting trans-phenylsulfur chlorotetrafluoride with a mixture of ZnF₂ and a catalytic amount of a fluoride source-activating compound like SbCl₅ can produce this compound in good yield. google.comgoogle.com Other effective fluoride sources for this conversion include anhydrous HF, which can be used with KHF₂ to improve product purity. beilstein-journals.org A novel strategy has also been reported involving a silver carbonate-induced self-immolative Cl-F exchange fluorination of arylsulfur chlorotetrafluorides, which does not require an external fluoride source. rsc.org

The development of reliable methods to synthesize ArSF₄Cl has been crucial. While early observations of these species were made in reactions of diaryl disulfides with xenon difluoride (XeF₂) in the presence of tetraethylammonium (B1195904) chloride, the compounds were not isolated. nih.govgoogle.comgoogle.com The practical synthesis of ArSF₄Cl is now achieved by reacting diaryl disulfides or aryl thiols with chlorine and an alkali metal fluoride. beilstein-journals.orgresearchgate.netlookchem.com

Table 2: Fluorination of Phenylsulfur Chlorotetrafluoride

| Fluorinating Agent/System | Yield of PhSF₅ | Reference |

|---|---|---|

| ZnF₂ / SbCl₅ | 40% | google.comgoogle.com |

| Anhydrous HF / KHF₂ | High Purity | beilstein-journals.org |

| Ag₂CO₃ (self-immolative) | - | rsc.org |

| Mixture of SbF₃ and SbCl₅ | - | google.com |

Fluorination with Molecular Fluorine and Xenon Difluoride

Direct fluorination using powerful agents like molecular fluorine (F₂) and xenon difluoride (XeF₂) represents another important synthetic route, although one that comes with its own set of challenges.

In 2000, a method was reported for the synthesis of nitrophenylsulfur pentafluorides by treating bis(p- or m-nitrophenyl) disulfide with molecular fluorine diluted with nitrogen at low temperatures. beilstein-journals.orgbeilstein-journals.org This approach yielded the desired product in approximately 40% yield. beilstein-journals.orgbeilstein-journals.org However, the high reactivity of F₂, a toxic and explosive gas, limits the applicability of this method, particularly for electron-rich aromatic systems which are prone to side reactions like ring fluorination. beilstein-journals.orgbeilstein-journals.orggoogle.comgoogle.com

Xenon difluoride (XeF₂) has also been employed for the oxidative fluorination of diphenyl disulfide to produce this compound. beilstein-journals.orgbeilstein-journals.orgwikipedia.org While this method offers a pathway to the desired product, the yield is modest, reported to be only 25%. beilstein-journals.orgbeilstein-journals.orgwikipedia.org The high cost of XeF₂ also makes this method impractical for large-scale synthesis. google.com The reaction of diaryl disulfides with XeF₂ in the presence of a catalytic amount of tetraethylammonium chloride is necessary to form the aryl-SF₅ derivatives. ethz.ch Without the chloride source, the reaction tends to stop at the arylsulfur trifluoride stage. ethz.ch

Table 3: Direct Fluorination of Diphenyl Disulfide

| Fluorinating Agent | Yield of PhSF₅ | Limitations | Reference |

|---|---|---|---|

| Molecular Fluorine (F₂) | ~40% (for nitro-substituted derivatives) | Highly reactive, toxic, limited to deactivated rings | beilstein-journals.orgbeilstein-journals.org |

| Xenon Difluoride (XeF₂) | 25% | Low yield, high cost of reagent | beilstein-journals.orgbeilstein-journals.orgwikipedia.org |

Multi-step Methods from SF₅Cl or SF₅Br

The use of sulfur monochloride pentafluoride (SF₅Cl) and sulfur monobromide pentafluoride (SF₅Br) as precursors represents a foundational approach to synthesizing arylsulfur pentafluorides. These methods often involve multiple steps, typically starting with the radical addition of the SF₅X (X = Cl, Br) reagent to an unsaturated substrate, followed by subsequent chemical transformations to build the aromatic ring. thieme-connect.comresearchgate.netnih.gov

Historically, SF₅Cl and SF₅Br were considered expensive and difficult to handle, which limited their widespread use. acs.orgrsc.org However, the development of more practical, gas-reagent-free methods for the synthesis of SF₅Cl has revitalized interest in these approaches. thieme-connect.deresearchgate.net

A classic multi-step synthesis of this compound reported in 1964 involves the reaction of SF₅Cl with acetylene. The resulting adduct undergoes bromination, dehydrobromination, and reduction to form pentafluorosulfanylacetylene (HC≡CSF₅). This intermediate is then reacted with butadiene, followed by a high-temperature aromatization step to yield the final product. thieme-connect.comresearchgate.net More recent variations have employed different starting materials and reaction conditions. For instance, this compound has been prepared from the reaction of 1,4-bis(acetoxy)-2-cyclohexene with SF₅Br under sunlamp irradiation, followed by dehydrobromination and aromatization. thieme-connect.comresearchgate.net

The radical addition of SF₅Cl to alkenes and alkynes is a key step in many of these multi-step sequences. Triethylborane (B153662) (Et₃B) has been shown to be a highly effective radical initiator for these additions, allowing the reactions to proceed smoothly at low temperatures. nih.govbeilstein-journals.org This method has been applied to various unsaturated compounds, including cyclohexene (B86901) derivatives, which can then be converted to arylsulfur pentafluorides through dehydrohalogenation and aromatization steps. thieme-connect.combeilstein-journals.org For example, a triethylborane-catalyzed reaction of 4,5-dichloro-1-cyclohexene with SF₅Cl, followed by dehydrochlorination, has been reported as a route to this compound. thieme-connect.comresearchgate.net These multi-step strategies have also been extended to the synthesis of other arylsulfur pentafluorides, such as 2-naphthylsulfur pentafluoride. thieme-connect.com

A photo-induced hydroxypentafluorosulfanylation of alkenes using SF₅Cl and molecular oxygen has also been developed, yielding pentafluorosulfanyl alcohols which can be further derivatized. thieme-connect.de

Table 1: Examples of Multi-step Syntheses from SF₅Cl or SF₅Br

| Starting Material(s) | Reagent(s) | Key Steps | Product | Reference(s) |

|---|---|---|---|---|

| Acetylene, Butadiene | SF₅Cl, Br₂, Zn | Radical addition, Bromination, Dehydrobromination, Reduction, Diels-Alder, Aromatization | This compound | thieme-connect.com, researchgate.net |

| 1,4-bis(acetoxy)-2-cyclohexene | SF₅Br, Sunlamp | Radical addition, Dehydrobromination, Aromatization | This compound | thieme-connect.com, researchgate.net |

| 4,5-dichloro-1-cyclohexene | SF₅Cl, Et₃B | Radical addition, Dehydrochlorination | This compound | thieme-connect.com, researchgate.net |

Electrochemical Oxidative Coupling Methods

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and proceeding under mild conditions. thieme-connect.denih.govresearchgate.net While electrochemical oxidative cross-coupling has been successfully employed for the formation of various C–S bonds, its specific application for the direct synthesis of this compound via an oxidative coupling mechanism is not extensively documented in the reviewed literature. nih.gov

Electrochemical approaches have been reported for the synthesis of sulfonyl fluorides from thiols and potassium fluoride, where anodic oxidation obviates the need for chemical oxidants. thieme-connect.deresearchgate.net This method demonstrates the utility of electrochemistry in forming S-F bonds. Additionally, early work in the 1950s showed the electrochemical synthesis of CF₃-SF₅ from methylmercaptan or carbon disulfide, but this does not involve coupling to an aromatic ring. nih.gov

Photoredox catalysis, sometimes coupled with electrochemistry, has been used for pentafluorosulfanylation reactions using sulfur hexafluoride (SF₆) as the SF₅ source. thieme-connect.comresearchgate.net However, these methods typically involve the generation of an SF₅ radical which then adds to a substrate, rather than a direct electrochemical oxidative coupling at the aromatic ring to form the C-SF₅ bond. Therefore, while electrochemistry holds promise, a well-established electrochemical oxidative coupling method for the direct synthesis of this compound remains an area for future development.

Strain-Release Functionalization Strategies for C-SF₅ and N-SF₅ Bonds

Strain-release functionalization has emerged as a powerful strategy for the formation of C(sp³)–SF₅ and N–SF₅ bonds, providing access to novel three-dimensional fluorinated building blocks. windows.net This approach utilizes the high ring strain of small, bicyclic molecules, such as [1.1.0]bicyclobutanes (BCBs) and [1.1.0]azabicyclobutanes (ABBs), which readily undergo ring-opening reactions upon the addition of a radical species. researchgate.netthieme.deacs.org

The known radical reactivity of SF₅Cl has been successfully merged with strain-release functionalization. researchgate.net The addition of an SF₅ radical, generated from SF₅Cl, across the strained central bond of these bicyclic systems leads to the formation of functionalized cyclobutane (B1203170) and azetidine (B1206935) rings, respectively.

For the formation of C–SF₅ bonds, the reaction of various substituted [1.1.0]bicyclobutanes with SF₅Cl has been demonstrated. acs.orggoogle.com This chloropentafluorosulfanylation proceeds via a radical addition mechanism. Mechanistic studies, supported by DFT calculations, have provided insight into this key C(sp³)–SF₅ bond-forming step. acs.orggoogle.com The resulting SF₅-containing cyclobutanes are considered unique "hybrid isosteres," combining the properties of the SF₅ group with those of the cyclobutane scaffold. google.com These methods allow for the synthesis of both syn and anti isomers, and stereoselectivity can sometimes be controlled through the use of additives like copper salts. google.com

Similarly, direct N–SF₅ bond formation, a significant challenge in organofluorine chemistry, has been accomplished through the strain-release pentafluorosulfanylation of 3-aryl-[1.1.0]azabicyclobutanes (ABBs) with SF₅Cl. researchgate.netthieme.denih.gov This methodology provides access to a range of previously unknown N–SF₅ azetidines. researchgate.netthieme.de Mechanistic investigations suggest a radical chain propagation mechanism for this transformation. researchgate.netthieme.de The resulting N–SF₅ azetidines have been found to be remarkably stable and can undergo further synthetic modifications. researchgate.netthieme.de This strain-release strategy has also been extended to the formation of N–SF₄CF₃ bonds using trans-CF₃SF₄Cl. researchgate.netthieme.de

Table 2: Strain-Release Functionalization with SF₅Cl

| Strained Substrate | Reagent | Bond Formed | Product Class | Reference(s) |

|---|---|---|---|---|

| [1.1.0]Bicyclobutanes (BCBs) | SF₅Cl | C(sp³)–SF₅ | SF₅-Cyclobutanes | acs.org, google.com |

| 3-Aryl-[1.1.0]azabicyclobutanes (ABBs) | SF₅Cl | N–SF₅ | N–SF₅ Azetidines | thieme.de, researchgate.net, nih.gov |

Synthesis from Arylphosphorothiolates

A unified and convergent approach for the synthesis of arylsulfur pentafluorides and their immediate precursors, arylsulfur chlorotetrafluorides (ArSF₄Cl), has been developed utilizing arylphosphorothiolates as starting materials. clemson.eduresearchgate.net This methodology is significant because arylphosphorothiolates can be readily accessed from a variety of common and inexpensive starting materials, including aryl boronic acids, aryl halides, and through direct C-H functionalization. clemson.edu

The core of this strategy is the oxidative fluorination of an arylphosphorothiolate, such as Ar-S-P(O)(OEt)₂, to yield the corresponding ArSF₄Cl compound. researchgate.net This transformation is typically achieved using a combination of trichloroisocyanuric acid (TCICA) as the oxidant and a fluoride source like potassium fluoride (KF). researchgate.net The reaction proceeds under relatively mild conditions and has been shown to tolerate a variety of functional groups on the aromatic ring. researchgate.net

The resulting ArSF₄Cl compounds are key intermediates that can be converted to the final arylsulfur pentafluorides (ArSF₅). This subsequent Cl-F exchange is accomplished using a fluorinating agent. Silver(I) tetrafluoroborate (B81430) (AgBF₄) has been demonstrated to be an effective reagent for this conversion, affording good yields of the desired ArSF₅ product. researchgate.net

This two-step sequence from readily available arylphosphorothiolates provides a practical and versatile platform for the synthesis of a range of substituted this compound derivatives, overcoming some of the limitations associated with earlier methods that required harsh reagents or had a narrow substrate scope. researchgate.net

Table 3: Synthesis of ArSF₄Cl and ArSF₅ from Arylphosphorothiolates

| Starting Material | Reagents (Step 1) | Intermediate | Reagent (Step 2) | Final Product | Reference(s) |

|---|

Mechanistic Investigations of Phenylsulfur Pentafluoride Formation

Proposed Reaction Mechanisms for Arylsulfur Pentafluoride Synthesis

The formation of arylsulfur pentafluorides (ArSF₅) from common starting materials like diaryl disulfides (Ar₂S₂) or aryl thiols (ArSH) is a multi-step process. nih.gov A widely accepted and practical method involves two main stages: first, the formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, and second, the subsequent conversion of this intermediate to the final ArSF₅ product. nih.govbeilstein-journals.org

A postulated reaction mechanism for the formation of ArSF₄Cl from a diaryl disulfide involves a six-step sequence. beilstein-journals.orgbeilstein-journals.org This process begins with the reaction of the diaryl disulfide with chlorine (Cl₂) and a fluoride (B91410) source, such as potassium fluoride (KF), in a suitable solvent like acetonitrile (B52724). beilstein-journals.org The reaction proceeds through several key intermediates, including arylsulfenyl chloride and arylsulfur trifluoride. beilstein-journals.orgbeilstein-journals.org

This two-step approach, which isolates and characterizes the ArSF₄Cl intermediate, has significantly improved the practicality, cost-effectiveness, and yield of arylsulfur pentafluoride synthesis compared to earlier methods that relied on expensive or hazardous reagents like silver difluoride (AgF₂) or elemental fluorine (F₂). beilstein-journals.orgbeilstein-journals.org

Arylsulfenyl chlorides (ArSCl) are proposed as early-stage intermediates in the synthesis of ArSF₄Cl from diaryl disulfides. beilstein-journals.orglookchem.com The reaction sequence is initiated by the chlorination of the diaryl disulfide to form the corresponding arylsulfenyl chloride. google.com

Experimental evidence supports the role of arylsulfenyl chloride as an intermediate. For instance, the treatment of p-nitrophenylsulfenyl chloride with a mixture of Cl₂ and KF successfully yielded p-nitrophenylsulfur chlorotetrafluoride in a 76% yield. beilstein-journals.orgbeilstein-journals.org This finding strongly suggests that arylsulfenyl chlorides are viable precursors in the mechanistic pathway. beilstein-journals.org The initial introduction of chlorine gas into a mixture of diphenyl disulfide and KF in acetonitrile results in an immediate orange coloration, characteristic of the formation of phenylsulfenyl chloride. beilstein-journals.org

The proposed mechanism continues with the further reaction of the arylsulfenyl chloride with chlorine and a fluoride salt, leading to higher oxidation state sulfur-fluorine compounds. google.com

Following the formation of arylsulfenyl chloride, the next key intermediate in the pathway to ArSF₄Cl is believed to be arylsulfur trifluoride (ArSF₃). beilstein-journals.orggoogle.com This intermediate is formed through the reaction of the preceding species with chlorine and a fluoride source. google.com

The conversion of the arylsulfur trifluoride to the final arylsulfur pentafluoride can also be achieved in a two-step process where the intermediate sulfur trifluoride is exposed to a fluorinating agent. google.com

The formation of arylsulfur chlorotetrafluoride (ArSF₄Cl) from arylsulfur trifluoride involves the addition of a chlorine and a fluorine atom to the sulfur center, leading to the possibility of stereoisomers (cis and trans). The stereochemical outcome of this step is a significant aspect of the reaction mechanism.

It has been observed that the reaction of diaryl disulfides with Cl₂/KF predominantly forms the trans-isomer of ArSF₄Cl. beilstein-journals.orglookchem.com However, when polyfluorinated diaryl disulfides are used as substrates, a mixture of trans and cis isomers of the corresponding ArSF₄Cl is obtained. nih.gov The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the aryl ring. beilstein-journals.org For example, the synthesis of aryl bis- and tris(sulfur chlorotetrafluorides) often results in mixtures of trans and cis isomers. beilstein-journals.org

The conversion of the intermediate ArSF₄Cl to the final ArSF₅ product also has stereochemical implications. A ¹⁹F NMR tracking experiment of the conversion of trans-PhSF₄Cl to PhSF₅ revealed that a considerable amount of the cis-isomer is formed as an intermediate during the reaction. beilstein-journals.org This suggests that the conversion can proceed through two pathways: a direct route from the trans-isomer to the SF₅ product and an indirect route that involves isomerization to the cis-isomer before the final substitution of chlorine with fluorine. beilstein-journals.org The control of stereochemistry is crucial, and the SF₅ group itself can influence the stereoselectivity of reactions at adjacent centers. researchgate.net

Table 1: Stereoisomeric Ratios in the Synthesis of Aryl Bis- and Tris(sulfur chlorotetrafluorides)

| Starting Material (Ar(SH)n) | Product (Ar(SF₄Cl)n) | trans/cis Ratio | Reference |

|---|---|---|---|

| 1,3-Benzenedithiol | 1,3-Bis(chlorotetrafluorosulfanyl)benzene | 89/11 | beilstein-journals.org |

| 1,4-Benzenedithiol | 1,4-Bis(chlorotetrafluorosulfanyl)benzene | 95/5 | beilstein-journals.org |

| 4,4'-Biphenyldithiol | 4,4'-Bis(chlorotetrafluorosulfanyl)biphenyl | 58/42 | beilstein-journals.org |

| 1,3,5-Benzenetrithiol | 1,3,5-Tris(chlorotetrafluorosulfanyl)benzene | 79/21 | beilstein-journals.org |

Radical Pathways in SF₅-Containing Compound Synthesis

The introduction of the SF₅ group can also be achieved through radical pathways, which are particularly useful for the functionalization of unsaturated systems like alkenes and alkynes. nih.gov A common and efficient method for generating the pentafluorosulfanyl radical (SF₅•) is the use of pentafluorosulfanyl chloride (SF₅Cl). nih.govacademie-sciences.fr

The SF₅ radical can be generated from SF₅Cl under various initiation conditions, including the use of radical initiators like triethylborane (B153662) (BEt₃) with oxygen, or through photochemical activation. nih.govacademie-sciences.fr For instance, the reaction of SF₅Cl with alkenes or alkynes in the presence of catalytic amounts of triethylborane and oxygen proceeds smoothly to yield the corresponding chloro-pentafluorosulfanylated adducts. nih.govacs.org

Photochemical methods, using visible light or UV irradiation, have also been developed to generate the SF₅ radical from SF₅Cl. academie-sciences.frd-nb.info Blue light irradiation (e.g., 440 nm) can initiate the radical addition of SF₅Cl to alkynes. academie-sciences.fr Another approach involves the formation of an electron donor-acceptor (EDA) complex which, upon visible light irradiation, generates the SF₅ radical. academie-sciences.fr

The general mechanism for the radical addition of SF₅Cl to an alkyne is as follows:

Initiation: Generation of the SF₅• radical from SF₅Cl.

Propagation:

Addition of the SF₅• radical to the alkyne to form a vinyl radical intermediate.

The vinyl radical abstracts a chlorine atom from another molecule of SF₅Cl to give the final product and regenerate the SF₅• radical, thus propagating the chain reaction. academie-sciences.fr

These radical methods offer a direct route to a variety of SF₅-containing compounds and have been successfully applied in the synthesis of complex molecules, including SF₅-substituted indoles and cyclopropanes. nih.govacs.org

Catalytic Mechanisms in SF₅ Group Introduction

Catalysis plays an important role in enhancing the efficiency and applicability of SF₅ group introduction reactions. Both metal-based and organic catalysts have been employed to facilitate the formation of C-SF₅ bonds.

In the context of radical pathways, triethylborane acts as a catalytic radical initiator for the addition of SF₅Cl to unsaturated bonds. beilstein-journals.orgacs.org Similarly, photoredox catalysis has emerged as a powerful tool for generating the SF₅ radical under mild conditions. nih.govthieme-connect.com For example, iridium-based photocatalysts under blue LED illumination can facilitate the chlorofluorosulfonylation of alkynes. researchgate.net

Catalytic systems are also crucial in the second step of the two-stage synthesis of ArSF₅, which is the conversion of ArSF₄Cl to ArSF₅. Various fluoride sources can be used, and the reaction is often promoted by catalysts. For example, the conversion can be achieved using zinc difluoride (ZnF₂), hydrogen fluoride (HF), or antimony(V) fluoride (SbF₅). nih.govbeilstein-journals.org The use of silver tetrafluoroborate (B81430) (AgBF₄) has also been shown to be an effective fluorinating agent for this transformation. nih.govchemrxiv.org

Furthermore, catalytic dediazoniation reactions of compounds like 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate provide a versatile platform for synthesizing various aromatic SF₅ compounds through cross-coupling and other transformations, often employing copper catalysts in Sandmeyer-type reactions. researchgate.net

The development of new catalytic systems continues to be a major focus in the field, aiming to expand the scope and practicality of synthesizing molecules containing the valuable SF₅ group.

Reactivity Profiles and Derivatization of Phenylsulfur Pentafluoride

Electrophilic Aromatic Substitution Patterns

The pentafluorosulfanyl group exerts a powerful deactivating and meta-directing effect on the aromatic ring in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgacs.org This is a consequence of its high electronegativity, which withdraws electron density from the phenyl ring, making it less susceptible to attack by electrophiles. rowansci.com The electron-withdrawing effect is comparable to that of a nitro group. d-nb.info

When phenylsulfur pentafluoride undergoes EAS reactions, the incoming electrophile is directed to the meta-position. This regioselectivity is attributed to the destabilization of the ortho and para arenium ion intermediates, which would place the positive charge adjacent to the strongly electron-withdrawing SF₅ group. The meta-attack, in contrast, avoids this unfavorable electronic interaction.

Table 1: Comparison of Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -SF₅ (Pentafluorosulfanyl) | Strongly Deactivating | Meta |

Research has shown that the deactivating nature of the SF₅ group necessitates harsh reaction conditions for electrophilic substitution to occur. For instance, nitration of this compound typically requires strong acid conditions to proceed effectively, yielding the meta-substituted product. acs.org

Functionalization of SF₅-Containing Arenes

The synthesis of functionalized SF₅-containing arenes is crucial for their application in medicinal chemistry and materials science. nih.govnih.gov Direct functionalization of the this compound ring can be challenging due to the deactivating nature of the SF₅ group. However, several strategies have been developed to introduce a variety of functional groups onto the aromatic core.

One effective method is ortho-lithiation. nih.gov This approach utilizes a directed metalation strategy where a strong lithium base, such as lithium tetramethylpiperidide (LiTMP), can selectively deprotonate the position ortho to the SF₅ group. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the ortho-position. nih.gov However, this process requires careful temperature control, as the SF₅ group can act as a leaving group at higher temperatures, leading to benzyne (B1209423) formation. nih.gov

Other functionalization methods involve multi-step synthetic sequences starting from pre-functionalized precursors. For example, substituted diaryl disulfides can be oxidatively fluorinated to produce a range of substituted arylsulfur pentafluorides. beilstein-journals.org This allows for the introduction of functionalities that might not be compatible with the conditions required for direct electrophilic substitution on the this compound ring.

Addition Reactions Involving SF₅-Alkynes and SF₅-Alkenes

The pentafluorosulfanyl group can also be incorporated into unsaturated aliphatic systems, such as alkynes and alkenes. These SF₅-containing unsaturated compounds serve as versatile building blocks for further chemical transformations through addition reactions. beilstein-journals.orgnih.gov

The hydrofluorination of SF₅-alkenes and SF₅-alkynes provides a direct route to fluorinated aliphatic SF₅ compounds. nih.gov These reactions typically involve the addition of a hydrogen fluoride (B91410) (HF) source across the double or triple bond. Due to the lower reactivity of HF compared to other hydrogen halides, specific conditions and reagents are often required. nih.govnih.gov Recent advancements have led to the development of regio- and stereoselective hydrofluorination methods for SF₅-alkynes, yielding (Z)-SF₅-vinyl fluorides with high selectivity. academie-sciences.fr

Hydrohalogenation involves the addition of hydrogen halides (HCl, HBr, HI) across the multiple bonds of SF₅-alkenes and SF₅-alkynes. wikipedia.orgmasterorganicchemistry.com These electrophilic addition reactions generally follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, and the halogen adds to the more substituted carbon. youtube.com For SF₅-alkynes, stereodivergent hydrohalogenation methods have been developed, allowing for the selective synthesis of either (Z)- or (E)-β-halogenated SF₅-alkenes by controlling the reaction conditions. academie-sciences.frresearchgate.net The polarization of the triple bond by the electron-withdrawing SF₅ group controls the regioselectivity, directing the halide to the carbon beta to the SF₅ group. academie-sciences.fr

Table 2: Examples of Addition Reactions to SF₅-Unsaturated Systems

| Reactant | Reagent | Product Type |

| SF₅-Alkyne | HF source | (Z)-SF₅-Vinyl fluoride |

| SF₅-Alkyne | HX (X = Cl, Br, I) | (Z)- or (E)-β-Halo-SF₅-alkene |

| SF₅-Alkene | SF₅Cl / Initiator | Chloro(pentafluorosulfanyl)alkane |

Derivatization of this compound Derivatives

Functional groups introduced onto the this compound scaffold can be further manipulated to create a diverse array of complex molecules. For instance, nitro-(pentafluorosulfanyl)benzenes can serve as precursors for the synthesis of SF₅-containing benzisoxazoles through reactions with arylacetonitriles. nih.gov These benzisoxazoles can then be reduced to ortho-aminobenzophenones, which are valuable intermediates for constructing SF₅-substituted quinolines and quinazolines. nih.gov

Similarly, SF₅-alcohols, which can be prepared from the corresponding alkenes, are versatile synthetic building blocks. They can be readily converted into other functionalized SF₅ compounds, such as α-SF₅ ketones, SF₅ diols, and SF₅ cyclic carbonates. d-nb.inforesearchgate.net These transformations highlight the compatibility of the SF₅ group with various reaction conditions used for functional group interconversions.

Stability and Inertness of the Pentafluorosulfanyl Group under Diverse Conditions

A hallmark of the pentafluorosulfanyl group is its exceptional chemical and thermal stability. rowansci.comnih.govrsc.org The strong sulfur-fluorine bonds contribute to its robustness, rendering it resistant to a wide range of chemical environments. rowansci.com

The SF₅ group is stable under strongly acidic and basic conditions, as well as in the presence of oxidizing and reducing agents. wikipedia.orgacs.org For example, this compound does not react with a refluxing solution of sodium hydroxide (B78521) in aqueous ethanol (B145695). wikipedia.org This high degree of inertness is a significant advantage in multistep synthesis, as the SF₅ group can be carried through various reaction sequences without decomposition. chemrxiv.org This stability also contributes to the metabolic stability of SF₅-containing pharmaceuticals. nih.gov

The thermal stability of the SF₅ group is also noteworthy. researchgate.net Compounds bearing this group can often withstand high temperatures without degradation, a property that is beneficial in materials science applications. rsc.org This combination of electronic properties and high stability makes the SF₅ group an attractive substituent for designing molecules with tailored properties for diverse applications. rowansci.comchemrxiv.org

Spectroscopic and Computational Characterization of Phenylsulfur Pentafluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing compounds containing the pentafluorosulfanyl (SF₅) group. Due to its unique geometry, the SF₅ group exhibits a highly characteristic ¹⁹F NMR spectrum. collectionscanada.gc.ca The spectrum is typically analyzed as a first-order A₄B system, corresponding to the four magnetically equivalent equatorial fluorine atoms (Fₑ) and the single, unique axial fluorine atom (Fₐ).

The four equatorial fluorines appear as a doublet because they are coupled to the single axial fluorine. Conversely, the axial fluorine signal is split into a quintet by the four equatorial fluorines. collectionscanada.gc.ca The chemical shifts for these atoms in arylsulfur pentafluorides are found in distinct downfield regions compared to many other organofluorine compounds. collectionscanada.gc.ca Early, foundational work by Sheppard provided the initial characterization of these spectral features. collectionscanada.gc.cachemrxiv.org The typical chemical shifts observed for phenylsulfur pentafluoride are highly dependent on the solvent and reference standard but generally fall within established ranges. The free rotation of the SF₅ group around the C-S bond is supported by the observed equivalence of the four equatorial fluorine atoms in the NMR spectrum. collectionscanada.gc.ca

| Nucleus Type | Multiplicity | Typical Chemical Shift (δ) Range (ppm vs. CFCl₃) | Coupling Partner |

|---|---|---|---|

| Equatorial Fluorines (Fₑ) | Doublet | ~ +60 to +70 | Axial Fluorine (Fₐ) |

| Axial Fluorine (Fₐ) | Quintet | ~ +80 to +90 | Equatorial Fluorines (Fₑ) |

X-ray Crystallography of SF₅-Containing Compounds

While a crystal structure for this compound itself is not widely reported, extensive X-ray crystallographic studies on various aromatic compounds featuring the SF₅ group have provided a clear and consistent picture of its molecular geometry. researchgate.net These studies reveal that the sulfur atom in the C-SF₅ moiety adopts a slightly distorted octahedral coordination environment. researchgate.net

| Parameter | Typical Range | Description |

|---|---|---|

| S-Fₐ Bond Length | 1.57 - 1.62 Å | The bond between sulfur and the axial fluorine atom. researchgate.net |

| S-Fₑ Bond Length | 1.56 - 1.58 Å | Bonds between sulfur and the four equatorial fluorine atoms. researchgate.net |

| C-S Bond Length | ~1.75 - 1.80 Å | The bond connecting the phenyl ring to the sulfur atom. |

| Fₑ-S-Fₑ Angle | ~90° | The angle between adjacent equatorial fluorine atoms. |

| C-S-Fₐ Angle | ~180° | The angle defining the axis of the C-SF₅ bond. researchgate.net |

Computational Chemistry Approaches

Computational chemistry provides indispensable insights into the properties of this compound, complementing experimental data by allowing for detailed analysis of its geometry, electronic structure, and intermolecular interactions. rowansci.com

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules like this compound. arxiv.orgnih.gov For geometry optimizations and electronic property calculations of organofluorine compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G(d) or larger. nih.govyoutube.com These calculations aim to find the lowest energy conformation of the molecule (the optimized geometry) and to compute various electronic properties. youtube.comrsc.org The process involves solving the Kohn-Sham equations to approximate the electronic energy of the system, providing a robust theoretical foundation for understanding its structure and reactivity. nih.gov

DFT calculations are used to determine the optimized molecular geometry of this compound, yielding theoretical values for bond lengths and angles that can be compared with experimental data from crystallography. researchgate.net Furthermore, these methods are used to probe the molecule's electronic structure. A Mulliken population analysis, for instance, can be performed on the optimized geometry to calculate partial atomic charges. uni-muenchen.dewikipedia.org

Due to the high electronegativity of the five fluorine atoms and the electron-withdrawing nature of the SF₅ group, these calculations consistently show a significant accumulation of negative charge on the fluorine atoms and a correspondingly large partial positive charge on the central sulfur atom. rowansci.com The carbon atom of the phenyl ring attached to the sulfur also carries a partial positive charge, while the rest of the ring's electronic structure is polarized accordingly. This charge distribution is fundamental to the chemical reactivity of this compound.

| Property | Computational Result | Interpretation |

|---|---|---|

| Optimized Geometry | Provides bond lengths and angles (e.g., S-F, C-S). | Allows comparison between theoretical and experimental structures. |

| Mulliken Atomic Charges | S (large δ+), F (δ-), C-ipso (δ+) | Quantifies the high degree of bond polarization and the electron-withdrawing nature of the SF₅ group. uni-muenchen.dewikipedia.org |

| Dipole Moment | Significant, non-zero value | Reflects the asymmetric distribution of charge within the molecule. |

Computational methods are also employed to study how this compound molecules interact with each other in the solid state. researchgate.net By analyzing dimeric arrangements extracted from experimental crystal structures, it is possible to calculate the interaction energies for these supramolecular assemblies. researchgate.netnih.gov These calculations help to identify and quantify the non-covalent forces that govern crystal packing.

Studies on related aromatic SF₅ compounds have shown that intermolecular interactions are often dominated by contacts involving the fluorine atoms. researchgate.net The most prevalent interactions are typically F···H contacts, but F···F contacts are also identified as important structural motifs, with many observed distances being shorter than the sum of the van der Waals radii. researchgate.net The calculations allow for the quantification of the energetic contributions of these different interactions, revealing how they lead to the formation of specific supramolecular structures, such as dimers and infinite chains. researchgate.net

Advanced Applications and Functionalization Strategies of Phenylsulfur Pentafluoride

Applications in Medicinal Chemistry and Drug Discovery

The pentafluorosulfanyl (SF5) group, particularly when delivered via phenylsulfur pentafluoride derivatives, has garnered significant attention in medicinal chemistry for its unique combination of properties. researchgate.netnih.gov Its high electronegativity, metabolic stability, and specific steric profile make it a valuable tool in drug design and lead optimization. rowansci.comresearchgate.net

SF5 Group as a Bioisosteric Replacement

A primary application of the this compound moiety in drug discovery is the use of the SF5 group as a bioisostere for other common chemical groups. storkapp.me Bioisosteric replacement involves substituting one functional group with another that retains similar biological activity but may offer improved physicochemical or pharmacokinetic properties. The SF5 group is typically used as a replacement for trifluoromethyl (CF3), tert-butyl (t-Bu), halogen, or nitro (NO2) groups. researchgate.netnih.gov

Dubbed a 'super trifluoromethyl group', the SF5 moiety is more lipophilic, sterically larger, and more electronegative than the CF3 group. figshare.comnih.gov These differences can lead to altered binding interactions with biological targets. For instance, the octahedral geometry of the SF5 group allows for more selective interactions with receptors compared to the conical shape of the CF3 group. nih.gov This strategic replacement can enhance a compound's potency and selectivity. researchgate.net

| Property | SF5 Group | CF3 Group | t-Butyl Group | Reference |

|---|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | 1.98 | nih.gov |

| Hammett Constant (σp) | 0.68 | 0.53 | -0.20 | nih.gov |

| Volume (ų) | 55.4 | 34.6 | 76.9 | nih.gov |

Impact on Pharmacokinetic and Pharmacodynamic Properties

The introduction of an SF5 group can profoundly influence a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. The chemical robustness of the S-F bonds renders the SF5 group highly resistant to metabolic degradation, which can extend a drug's half-life in the body. rowansci.comresearchgate.net

Research on pentafluorosulfanyl-substituted benzopyran analogues as COX-2 inhibitors demonstrated this effect. researchgate.net One compound, in particular, showed exceptional efficacy in an adjuvant-induced arthritis model and possessed a half-life in rats exceeding 12 hours, maintaining plasma concentrations above its IC90 for up to 40 hours. researchgate.net This enhanced metabolic stability is a key advantage offered by the SF5 group. rowansci.com Furthermore, the high lipophilicity of the SF5 group can enhance the ability of a molecule to permeate cell membranes. rowansci.comnih.gov This modification can alter a drug's distribution within the body, potentially optimizing its therapeutic effects while minimizing side effects. rowansci.com

Role in Agrochemicals and Crop Protection

The unique properties of the pentafluorosulfanyl group are also leveraged in the field of agrochemicals. nih.gov The development of new and effective crop protection agents is critical for ensuring the global food supply, and fluorine-containing compounds play a significant role in this industry. nih.gov The SF5 group, with its high stability and lipophilicity, can be incorporated into pesticides to enhance their potency and environmental persistence. nih.gov

A notable example is the development of SF5-containing meta-diamide insecticides. nih.gov In a study, researchers synthesized and tested a series of these compounds, comparing them to existing insecticides. The SF5-containing compound, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, demonstrated high insecticidal activity. nih.gov A key finding was that replacing other fluorinated groups, such as the heptafluoroisopropyl (B10858302) group found in the commercial insecticide broflanilide, with the SF5 moiety could maintain or even improve efficacy while influencing important physicochemical properties like lipophilicity (LogP) and water solubility. nih.gov The high lipophilicity conferred by the SF5 group can be crucial for the transport processes of the agent within the target pest. nih.gov

| Compound | Key Functional Group | LogP Value | Water Solubility (mg/L) | Reference |

|---|---|---|---|---|

| SF5-containing meta-diamide (4d) | -SF5 | 4.9 | 0.29 | nih.gov |

| Broflanilide | -CF(CF3)2 | 4.9 | 0.012 | nih.gov |

Utilization in Materials Science and Polymer Chemistry

Beyond life sciences, this compound and its derivatives are valuable in the creation of advanced materials. The extreme stability and strong electron-withdrawing nature of the SF5 group can impart desirable properties to polymers and liquid crystals. chemimpex.comresearchgate.net

Development of Fluorinated Polymers and Materials

This compound serves as a building block in the synthesis of fluorinated polymers. chemimpex.com These materials are sought after for high-performance applications that demand superior chemical resistance and thermal stability. chemimpex.commdpi.com Incorporating the SF5-phenyl moiety into a polymer backbone can significantly enhance these properties. chemimpex.com The inherent stability of the pentafluorosulfanyl group means that materials containing it can withstand harsh chemical environments and high temperatures without decomposing. wikipedia.org While the synthesis of SF5-containing monomers can be challenging, their polymerization leads to materials with unique characteristics suitable for specialized industries like aerospace and electronics. mdpi.com

Applications in Liquid Crystals

The pentafluorosulfanyl group has proven to be a critical component in the design of modern liquid crystals (LCs), particularly those used in active matrix liquid crystal displays (LCDs). researchgate.netnih.gov The performance of these displays relies on the ability of LC molecules to align with an applied electric field. The SF5 group is one of the strongest electron-withdrawing groups that acts through a purely inductive effect. researchgate.netnih.gov

This property results in a very large molecular dipole moment when the SF5 group is attached to an aromatic core. researchgate.net This high polarity is essential for creating LCs with high dielectric anisotropy, a key parameter for display performance. researchgate.net In this context, the SF5 group is considered a "super-trifluoromethyl" group, capable of achieving even higher dielectric anisotropy than the already effective CF3 group. researchgate.net The chemical stability of the SF5 group also contributes to the long-term reliability of the LCD device. researchgate.net

Electrochemical Applications in Energy Storage Systems

The unique electrochemical properties of organosulfur compounds containing the pentafluorosulfanyl (SF5) group have positioned them as materials of interest for advanced energy storage systems. The strong electron-withdrawing nature and the potential for multi-electron redox reactions make these compounds, including this compound, attractive for developing high-energy-density batteries. pnas.orgmit.edu

Fluoro-organosulfur Catholytes in Lithium Batteries

A significant advancement in lithium primary battery technology involves the use of pentafluorosulfanyl arenes (R-Ph-SF5) as a novel class of "catholytes," which are liquid cathode materials that also function as the electrolyte. pnas.orgmit.edu This approach moves beyond traditional solid cathodes and leverages the high solubility and electrochemical activity of these fluoro-organosulfur compounds.

Researchers have demonstrated that R-Ph-SF5 compounds can undergo a high number of electron transfers, up to eight electrons per molecule. pnas.orgmit.edu This multi-electron process is achieved through the extensive breaking of sulfur-fluorine (S–F) bonds during the electrochemical discharge, a previously unexploited mechanism for energy storage. pnas.org This mechanism allows for exceptionally high theoretical capacities. For example, 4-nitrothis compound has been reported to yield capacities of 861 mAh·g⁻¹ and voltages up to approximately 2.9 V in primary lithium cells. pnas.orgmit.edu

The general schematic for a lithium primary battery utilizing a fluoro-organosulfur catholyte involves a lithium metal anode and a carbon cathode that facilitates the electrochemical reactions of the dissolved R-Ph-SF5 reactant. pnas.org The performance of these catholytes can be tuned by modifying the substituent (R) on the phenyl ring, which influences the compound's electrochemical potential and reaction kinetics. researchgate.net

Studies have shown that at moderate temperatures (e.g., 50 °C), cells using these catholytes can achieve gravimetric energies of 1,085 Wh·kg⁻¹, exceeding the performance of leading primary battery chemistries when normalized to the weight of the electrodes and electrolyte. mit.eduresearchgate.net Furthermore, these R-Ph-SF5 reactants are compatible with solid cathodes like carbon monofluoride (CFx), enabling the design of hybrid batteries. pnas.orgmit.edu These hybrid cells have achieved very high active mass loadings (around 80%) and boosted the gravimetric energy of Li−CFx cells by at least 20%. pnas.orgmit.edu

However, challenges remain, particularly at high reactant concentrations (4–5 M) which are necessary to maximize total cell energy. acs.orgmit.edu At these high concentrations, the realized capacities can be significantly lower than the theoretical values. acs.orgmit.edu Research indicates that this capacity shortfall is not due to the passivation of the carbon electrode by the insulating lithium fluoride (B91410) (LiF) discharge product, but rather the catholyte's limited ability to solubilize and maintain the activity of key polysulfide-like intermediates. acs.orgmit.edu Future development in this area will focus on designing novel solvent systems that can effectively solubilize both the final discharge products and the reactive intermediates to improve the utilization of the fluoro-organosulfur catholytes. acs.orgmit.edu

| Reactant (R-Ph-SF5) | Theoretical Capacity (mAh·g⁻¹) | Achieved Capacity (mAh·g⁻¹) | Average Discharge Voltage (V) | Gravimetric Energy (Wh·kg⁻¹ cell) |

|---|---|---|---|---|

| 4-nitrothis compound (p-NO2-Ph-SF5) | 861 | ~750 | ~2.9 | 1085 |

| This compound (Ph-SF5) | N/A | N/A | ~2.7 | N/A |

| 4-iodothis compound (p-I-Ph-SF5) | N/A | N/A | ~2.8 | N/A |

| 3-nitrothis compound (m-NO2-Ph-SF5) | 861 | N/A | ~2.85 | N/A |

Applications in Analytical Techniques

The distinct properties of the pentafluorosulfanyl (SF5) group make this compound and related compounds valuable in various analytical techniques. chemimpex.com The SF5 group is characterized by high thermal and chemical stability, extreme electronegativity, and lipophilicity. rsc.orgrowansci.comnih.gov These features can be leveraged to enhance detection sensitivity, create stable molecular probes, and serve as unique reporter groups in complex chemical environments.

One notable application is in the field of ¹⁹F Magnetic Resonance Imaging (MRI). The SF5 group has been investigated as a superior ¹⁹F MRI reporter group. acs.org Due to the presence of five magnetically equivalent fluorine atoms, the SF5 group can produce a strong, sharp singlet in the ¹⁹F NMR spectrum, which enhances detection sensitivity. This is advantageous compared to the more commonly used trifluoromethyl (CF3) group. acs.org By incorporating the SF5 moiety into molecules, researchers can track their distribution and concentration in biological systems or other complex mixtures non-invasively, which is particularly useful in drug discovery and diagnostics. acs.org

Furthermore, this compound is employed in analytical chemistry to improve the detection of specific compounds within intricate mixtures, leading to more precise and accurate results. chemimpex.com The strong electron-withdrawing nature of the SF5 group can significantly alter the electronic properties of a molecule, which in turn affects its behavior in analytical systems such as chromatography and mass spectrometry. rsc.orgacs.org For instance, derivatizing an analyte with an SF5-containing tag can enhance its volatility or ionization efficiency, making it more amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The high stability of the S-F bonds ensures that the tag remains intact throughout the analytical process. rowansci.com

| Property | Description | Advantage in Analytical Techniques |

|---|---|---|

| High Electronegativity | One of the most electron-withdrawing groups, comparable to a nitro group. | Alters electronic properties of molecules, influencing chromatographic retention and mass spectrometric fragmentation. |

| Thermal & Chemical Stability | Resistant to high temperatures, strong acids, and bases. | Ensures the integrity of SF5-tagged molecules during harsh analytical conditions. |

| High Lipophilicity | Increases the non-polar character of a molecule. | Can improve solubility in non-polar solvents and enhance separation in reverse-phase chromatography. |

| ¹⁹F NMR Signal | Five equivalent fluorine atoms produce a sharp, single resonance. | Acts as a highly sensitive reporter group for ¹⁹F MRI and NMR spectroscopy. |

Future Research Directions and Outlook in Phenylsulfur Pentafluoride Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

A primary obstacle to the widespread use of phenylsulfur pentafluoride has been the lack of practical, scalable, and economical synthetic methods. nih.gov Early routes suffered from significant drawbacks, limiting both academic exploration and industrial application.

Recent advancements have focused on developing more practical and sustainable alternatives. A significant breakthrough involves a two-step process starting from diaryl disulfides or aryl thiols. nih.gov This method first involves treating the starting material with chlorine and an alkali metal fluoride (B91410) to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate. nih.gov This stable intermediate is then converted to the final arylsulfur pentafluoride (ArSF5) using a fluoride source like zinc difluoride (ZnF2) or hydrogen fluoride (HF). nih.gov This approach offers considerable improvements in cost, yield, practicality, and scalability. nih.gov

Looking forward, a key area of research is the utilization of sulfur hexafluoride (SF6) as an SF5 source. chemrxiv.org SF6 is an inexpensive, non-toxic, and stable gas, but it is also a potent greenhouse gas. chemrxiv.org Developing catalytic methods to activate the notoriously inert SF6 for pentafluorosulfanylation reactions is a major goal. chemrxiv.organr.fr Recent research has demonstrated a photocatalytic strategy that uses SF6 to synthesize diverse SF5-containing scaffolds under mild conditions, proceeding through a single electron reduction of SF6. chemrxiv.org This approach not only provides a more sustainable route but also expands the range of molecules that can be functionalized with the SF5 group. chemrxiv.org

| Synthetic Method | Reagents | Key Characteristics | Reported Yields | Ref. |

|---|---|---|---|---|

| Early Method (Sheppard, 1961) | Diphenyl disulfide, Silver difluoride (AgF2) | Low yield, expensive reagent | ~9% | nih.gov |

| Oxidative Fluorination | Diaryl disulfide, Molecular fluorine (F2) | Hazardous reagent, moderate yield | ~40% | nih.gov |

| Multi-Step Route | Acetylene, SF5Cl, Butadiene | Complex, multi-step, uses toxic gas | Low overall yield | nih.gov |

| Two-Step Practical Method | Diaryl disulfide/Aryl thiol, Cl2, KF, then ZnF2/HF | Improved yield, cost-effective, scalable, isolable intermediate (ArSF4Cl) | High | nih.gov |

| Photocatalytic Approach | Sulfur hexafluoride (SF6), photocatalyst | Uses inexpensive SF6, mild conditions, sustainable | Not specified | chemrxiv.org |

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving synthetic access, a significant frontier in SF5 chemistry is the exploration of the novel reactivity imparted by this group. The strong electron-withdrawing nature and unique steric profile of the SF5 group significantly influence the reactivity of the phenyl ring and adjacent functional groups, opening up new transformation pathways. wikipedia.orgrowansci.com

A particularly fruitful area of research involves the use of SF5-alkynes as versatile chemical building blocks. researchgate.netcolab.ws These compounds exhibit ambiphilic reactivity, capable of acting as both nucleophiles and electrophiles. researchgate.net This dual reactivity has been harnessed to develop highly regioselective and stereoselective hydroelementation reactions with N, O, and S-nucleophiles. researchgate.net The resulting Z-(hetero)vinyl-SF5 intermediates serve as valuable platforms for accessing a range of other functionalized molecules, such as α-SF5 ketones and esters or β-SF5 amines and alcohols, under mild conditions. researchgate.net

Future research will likely focus on:

Asymmetric Synthesis : Developing methods for the asymmetric construction of chiral, non-racemic molecules containing the SF5 group is a major goal. anr.fr This is crucial for applications in medicinal chemistry, where enantiomeric purity is often required.

Radical Reactions : Light-driven radical pentafluorosulfanylation, using reagents like SF5Cl, has been shown to proceed with high quantum yield via a radical chain propagation pathway. researchgate.net Further exploration of these radical pathways could simplify the modification of complex and bioactive molecules. researchgate.net

New Scaffolds : Researchers are using the unique reactivity of SF5-containing precursors to access novel molecular frameworks. For example, the radical addition of SF5Cl to 2-ethynyl anilines followed by cyclization provides first-in-class access to 2-SF5-(aza)indoles. nih.gov Similarly, strain-release functionalization of bicyclobutanes with SF5Cl has yielded the first examples of pentafluorosulfanylated cyclobutanes. researchgate.net

These investigations into novel reactivity are essential for expanding the chemical space of SF5-containing compounds and creating a diverse toolbox for chemists in various fields. chemrxiv.organr.fr

Expanding Applications in Emerging Scientific Fields

The distinctive physicochemical properties of the SF5 group—including its high electronegativity, thermal and chemical stability, and lipophilicity—make it an attractive substituent for tuning molecular properties in various applications. nih.govrowansci.com While its potential has been recognized for decades, improved synthetic accessibility is now accelerating its integration into emerging scientific fields. researchgate.netresearchgate.net

Medicinal Chemistry : The SF5 group is increasingly used as a bioisostere for other common chemical groups like trifluoromethyl, tert-butyl, or halogen groups in drug design. researchgate.netfigshare.com Its introduction can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. rowansci.comresearchgate.net SF5-containing compounds have been investigated as antibacterials, antivirals, and ligands for various receptors, including dopamine (B1211576) and androgen receptors. researchgate.net The drug candidate DSM265, which contains an SF5 group, has reached phase II clinical trials. researchgate.net

Materials Science : In materials science, the SF5 group is used to develop advanced materials with superior properties. chemimpex.com Its strong electron-withdrawing character and stability are harnessed in the design of liquid crystals, fluorinated polymers, and optoelectronic materials. researchgate.netchemimpex.comgoogle.com These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. chemimpex.com

Agrochemicals : Similar to pharmaceuticals, the SF5 group can be incorporated into pesticides and herbicides to enhance their biological activity and stability. nih.govgoogle.com

| Emerging Field | Role of SF5 Group | Examples of Applications | Ref. |

|---|---|---|---|

| Medicinal Chemistry | Bioisostere; enhances metabolic stability, lipophilicity, and binding affinity. | Antibacterials, antivirals, receptor antagonists (e.g., for NK1R), enzyme inhibitors. | researchgate.netrowansci.comresearchgate.net |

| Materials Science | Imparts thermal stability, chemical resistance, and unique electronic properties. | Liquid crystals, high-performance fluorinated polymers, optoelectronic materials. | researchgate.netchemimpex.comgoogle.com |

| Agrochemicals | Increases biological efficacy and environmental stability. | Development of novel fungicides, herbicides, and insecticides. | nih.govgoogle.com |

| Catalysis | Modifies ligand properties to influence catalyst activity and selectivity. | Emerging use in designing specialized catalysts. | researchgate.netcolab.ws |

The continued development of synthetic methods will undoubtedly lead to the discovery of even more applications for this versatile functional group in diverse and cutting-edge technologies.

Theoretical and Computational Advances in Understanding SF5 Chemistry

Alongside synthetic and applied research, theoretical and computational studies are becoming indispensable for advancing the understanding of SF5 chemistry. Quantum chemical methods provide deep insights into how the SF5 group influences molecular properties that are often challenging to probe experimentally. rowansci.com

Computational studies, including Density Functional Theory (DFT) calculations, are used to:

Predict Molecular Properties : These methods can accurately predict the effects of the SF5 group on molecular geometry, electronic charge distribution, and reactivity. rowansci.com

Elucidate Reaction Mechanisms : Theoretical calculations are crucial for understanding complex reaction pathways. For example, DFT calculations have supported mechanistic studies of the photocatalytic activation of SF6, confirming that the transformation proceeds via a single electron reduction. chemrxiv.org They have also been used to rationalize the high regioselectivity and stereoselectivity observed in reactions of SF5-alkynes. researchgate.net

Guide Drug Design : In medicinal chemistry, molecular docking and Fragment Molecular Orbital (FMO) quantum chemical calculations help to understand and predict the binding of SF5-containing ligands to biological targets, such as the NK1 receptor. researchgate.netresearchgate.net These computational tools provide structural explanations for structure-activity relationships (SAR) and guide the design of more potent drug candidates. researchgate.net

Despite their power, quantum chemical calculations for SF5-containing compounds can be challenging due to the complexity and size of the SF5 group, often requiring advanced and computationally expensive methods. rowansci.com Future advances in computational chemistry, including the use of machine learning algorithms, are expected to overcome these barriers, enabling more accurate and efficient modeling to accelerate the design and optimization of novel SF5-containing molecules. rowansci.com

常见问题

Q. What are the critical safety considerations when handling phenylsulfur pentafluoride in laboratory settings?

this compound is stable under recommended storage conditions but reacts with oxidizers and may decompose into harmful products like hydrogen fluoride and sulfur oxides . Key precautions include:

- Use spark-free equipment and avoid open flames or static discharge.

- Store separately from oxidizers and ensure proper ventilation to mitigate inhalation risks.

- Wear acid-resistant gloves, goggles, and respirators due to potential HF release.

- Implement emergency protocols for HF exposure (e.g., calcium gluconate gel for skin contact).

Q. What are the established synthetic routes for this compound, and what are their limitations?

Traditional methods involve multi-step reactions, such as SF5Cl addition to acetylene derivatives followed by bromination and reduction . Key challenges include:

- Use of toxic and scarce reagents (e.g., SF5Cl gas).

- Low yields due to side reactions during dehydrohalogenation steps.

- Recent advances employ triethylborane catalysis to streamline synthesis, but scalability remains limited .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability testing should include:

- Thermal analysis (DSC/TGA) to identify decomposition thresholds.

- Compatibility studies with solvents and reagents (e.g., oxidizers, acids).

- Real-time monitoring via FTIR or Raman spectroscopy to detect decomposition byproducts like HF .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic and reactivity profiles of aryl sulfur pentafluoride derivatives?

Substituents like nitro or iodo groups enhance the electron-withdrawing nature of the SF5 moiety, altering reaction kinetics. For example:

- Electron-deficient derivatives (e.g., 4-nitrothis compound) show increased electrophilicity in SNAr reactions.

- Computational studies (DFT) can predict substituent effects on frontier molecular orbitals and regioselectivity .

Q. What analytical techniques are most effective for characterizing the SF5 group’s electronic properties?